N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an ethylphenyl group and a trimethylpentylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions may result in the formation of new hydrazide derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N’-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H36N2O2 |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H36N2O2/c1-8-20-9-11-21(12-10-20)19(2)27-28-24(29)17-30-23-15-13-22(14-16-23)26(6,7)18-25(3,4)5/h9-16H,8,17-18H2,1-7H3,(H,28,29)/b27-19+ |
InChI Key |
RERRCPUAGMCBMY-ZXVVBBHZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)C |
Origin of Product |
United States |
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